2,4,6-Trimethoxybenzoic acid
Overview
Description
2,4,6-Trimethoxybenzoic acid: is an organic compound with the molecular formula C10H12O5 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-Trimethoxybenzoic acid involves the methylation of gallic acid using dimethyl carbonate under the catalysis of an ionic liquid. The process includes bromination, cyaniding, and hydrolyzation steps . Another method involves the acylation of sym-trimethylbenzene with chloroacetyl chloride, followed by a chloroform reaction with sodium hypochlorite and subsequent hydrolysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of green chemical reagents and catalysts is emphasized to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2,4,6-Trimethoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3,4-Trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzoic acid
- 2,4,6-Trimethylbenzoic acid
Comparison: 2,4,6-Trimethoxybenzoic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2,4,6-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATAKEDDMQNPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060348 | |
Record name | 2,4,6-Trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-02-5 | |
Record name | 2,4,6-Trimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,6-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,6-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,4,6-Trimethoxybenzoic acid has the molecular formula C10H12O5. Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at one position, and methoxy groups (-OCH3) substituted at the 2nd, 4th, and 6th positions. []
A: In its crystal structure, this compound molecules form hydrogen-bonded chains. [] The carboxylic acid group adopts a syn conformation, with the lone pair of electrons on the carbonyl oxygen acting as the hydrogen bond acceptor in an anti orientation. [] This arrangement contributes to the overall packing and stability of the crystal lattice.
A: Yes, this compound has been shown to form an inclusion compound with 2',6'-dimethoxyflavone. [] This suggests potential applications in areas like separation science and crystal engineering.
A: Decarboxylation of this compound, both in the presence and absence of acid catalysts, has been a subject of study. [, ] These studies shed light on the mechanism of decarboxylation and the factors influencing its rate.
A: Interestingly, solutions of this compound in concentrated sulfuric acid exhibit a unique fluorescence in the 2400 Å region of the UV spectrum. [] The exact species responsible for this fluorescence has not yet been conclusively identified.
A: Yes, this compound has been isolated from the stem bark of Vochysia thyrsoidea, a plant traditionally used in folk medicine. [] This finding suggests a potential role for this compound in the plant's biological activity.
A: While direct thermal decarboxylation is a known reaction pathway, research indicates that reacting 2-methoxycarbonyl-5-(4′-nitrophenoxy)tetrazole (1a) with 1,3,5-trimethoxybenzene in the presence of a Lewis acid (AlCl3) unexpectedly yields methyl-2,4-dimethoxysalicylate (8) instead of the expected this compound. [] This suggests that reaction conditions can significantly influence product formation.
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